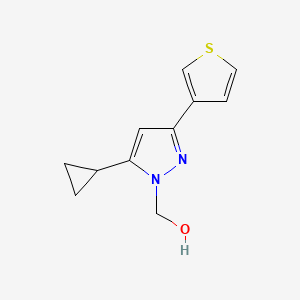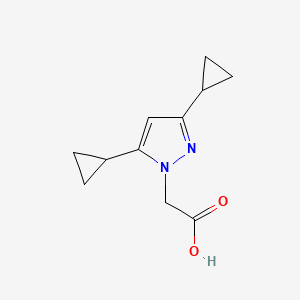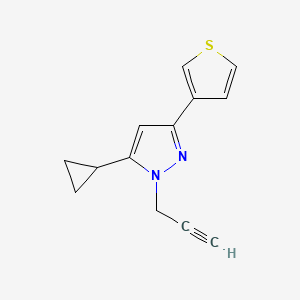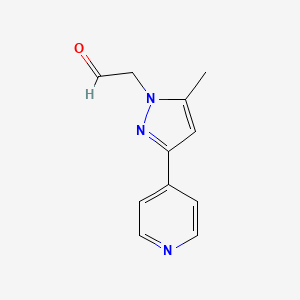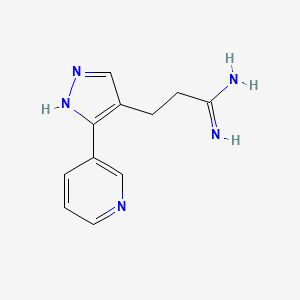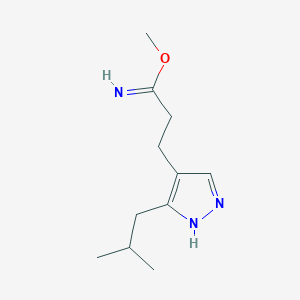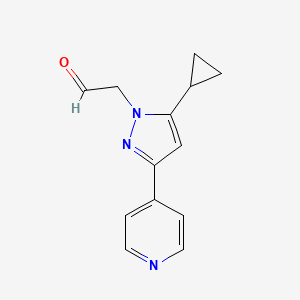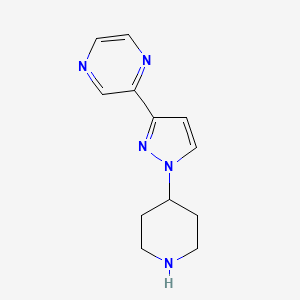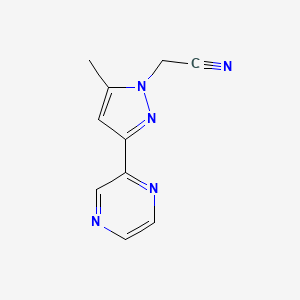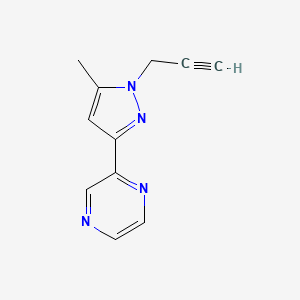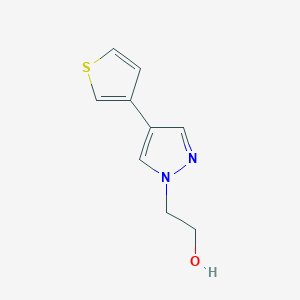
2-(4-(Thien-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Übersicht
Beschreibung
The compound “2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains a thiophene ring, a pyrazole ring, and a hydroxyl group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. The hydroxyl group (-OH) is a functional group consisting of an oxygen atom bonded to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyrazole rings would contribute to the compound’s aromaticity, which could affect its chemical reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the pyrazole ring might participate in nucleophilic substitution reactions. The hydroxyl group could be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the hydroxyl group could increase its polarity and potentially its solubility in water .Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Thiophenderivate wurden in der Synthese von Verbindungen mit potenziellen Antikrebsaktivitäten eingesetzt. Das Vorhandensein eines Thiophenrings in der Molekülstruktur kann signifikant zur Antikrebsaktivität einer Verbindung beitragen . Die spezifische Verbindung in Frage kann an der Entwicklung neuer Antikrebsmittel beteiligt sein, wobei die biologische Aktivität der Thiophen-Einheit genutzt wird.
Anti-Atherosklerose-Mittel
Die strukturellen Merkmale von Thiophenderivaten machen sie für die Synthese von Anti-Atherosklerose-Mitteln geeignet. Diese Verbindungen können zur Vorbeugung oder Behandlung von Atherosklerose beitragen, einer Erkrankung, die durch Verhärtung und Verengung der Arterien gekennzeichnet ist .
Metallkomplexbildner
Thiophenderivate können als Liganden wirken, um Komplexe mit verschiedenen Metallen zu bilden. Diese Metallkomplexe haben vielfältige Anwendungen, darunter Katalyse, Materialwissenschaften und als Modelle für biologisch relevante Systeme .
Entwicklung von Insektiziden
Die einzigartige chemische Struktur von Thiophenderivaten ermöglicht ihren Einsatz bei der Entwicklung von Insektiziden. Ihre Wirksamkeit als Insektizide kann auf ihre Fähigkeit zurückgeführt werden, auf spezifische Weise mit biologischen Systemen zu interagieren .
Kinasehemmung
Kinasen sind Enzyme, die eine entscheidende Rolle in verschiedenen zellulären Prozessen spielen. Thiophenderivate haben sich als Inhibitoren der Kinaseaktivität erwiesen, was bei der Behandlung von Krankheiten wie Krebs, bei denen die Kinaseaktivität dysreguliert ist, von Vorteil sein kann .
Antimikrobielle Aktivität
Thiophenderivate weisen antimikrobielle Eigenschaften auf, wodurch sie im Kampf gegen bakterielle und Pilzinfektionen nützlich sind. Die fragliche Verbindung könnte hinsichtlich ihres potenziellen Einsatzes als antimikrobielles Mittel untersucht werden .
Wirkmechanismus
Target of Action
It is known that thiophene derivatives, which this compound is a part of, are often used in the synthesis of various pharmaceuticals .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to different therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Thiophene derivatives are known to exhibit a wide range of biological activities, which suggests that they could have diverse molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-thiophen-3-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-3-2-11-6-9(5-10-11)8-1-4-13-7-8/h1,4-7,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJXDINTPEDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN(N=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



